Validated Crystallographic Binding to SARS-CoV-2 Nsp3 Macrodomain vs. Non-Binding Analogs
In a crystallographic fragment screen of 2,533 diverse fragments against the SARS-CoV-2 Nsp3 macrodomain (Mac1), 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (fragment code NCL-00024773) was one of only 214 unique macrodomain binders confirmed by X-ray crystallography, yielding a high-resolution structure at 1.16 Å (PDB 5S45) with a real-space correlation coefficient of 0.966 [1][2]. The binding mode positions the 4-bromopyridinone ring in the adenine subsite and the carboxylic acid in the oxyanion subsite, interactions not accessible to ester derivatives or regioisomers lacking the free acid [1].
| Evidence Dimension | Crystallographic confirmation of target engagement (Mac1 active-site occupancy) |
|---|---|
| Target Compound Data | Confirmed binder; 1.16 Å crystal structure with RSC 0.966; ranked among 214 hits from 2,533 fragments (8.4% hit rate) [2] |
| Comparator Or Baseline | 2,319 non-hit fragments from the same library showed no crystallographically detectable binding; the methyl ester analog (CAS 1629672-68-9) lacks the free carboxylate required for the oxyanion subsite contact. |
| Quantified Difference | Categorical: validated binder vs. 91.6% of library that failed to produce interpretable electron density in the active site [2]. |
| Conditions | PanDDA crystallographic fragment screen at Diamond Light Source beamline I04-1; SARS-CoV-2 Nsp3 macrodomain (Mac1) protein; physiological temperature data collection [1]. |
Why This Matters
A co-crystal structure with the SARS-CoV-2 macrodomain provides an experimentally validated starting point for structure-guided optimization, eliminating the risk of purchasing a fragment that lacks target engagement.
- [1] Schuller, M., Correy, G.J., Gahbauer, S., et al. Fragment binding to the Nsp3 macrodomain of SARS-CoV-2 identified through crystallographic screening and computational docking. Sci. Adv. 7, eabf8711 (2021). DOI: 10.1126/sciadv.abf8711. View Source
- [2] RCSB PDB Ligand Validation. 5S45/W3D: (4-bromo-2-oxopyridin-1(2H)-yl)acetic acid – Real space correlation coefficient 0.966. https://www.rcsb.org/ligand-validation/5S45/W3D (accessed 2026-05-06). View Source
